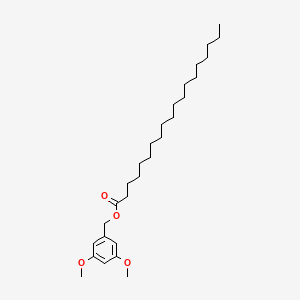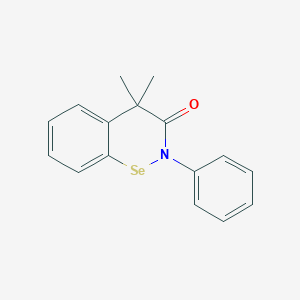
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-: is a heterocyclic organic compound containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with selenium dioxide in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the selenazine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazine ring to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- exerts its effects involves interactions with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Lacks the 4,4-dimethyl-2-phenyl- substituents.
2H-1,2-Benzothiazin-3(4H)-one: Contains sulfur instead of selenium.
2H-1,2-Benzoxazin-3(4H)-one: Contains oxygen instead of selenium.
Uniqueness
The presence of selenium in 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- imparts unique chemical properties, such as enhanced redox activity and potential biological activity
Propiedades
Número CAS |
143364-10-7 |
|---|---|
Fórmula molecular |
C16H15NOSe |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-phenyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C16H15NOSe/c1-16(2)13-10-6-7-11-14(13)19-17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
DUGADDSTBGPFNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[Se]N(C1=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


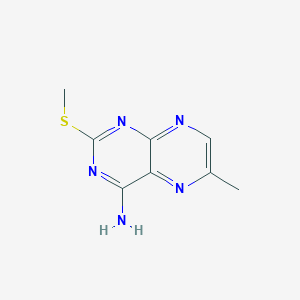
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
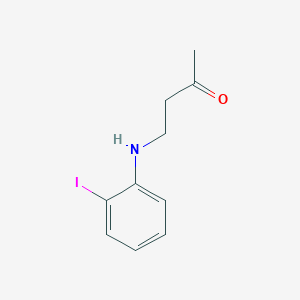
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
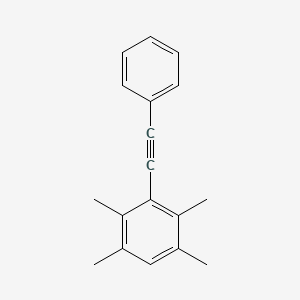
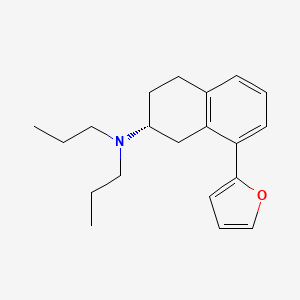
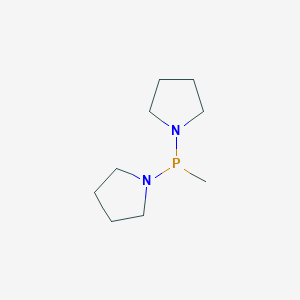

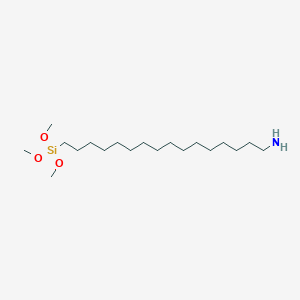
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
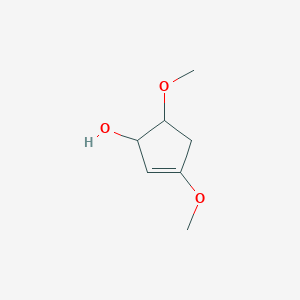
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
